

overcoming volume expansion in lead anodes for sodium-ion batteries

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Compound of Interest

Compound Name: Lead;sodium

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Technical Support Center: Lead Anodes for Sodium-Ion Batteries

This technical support center provides researchers and scientists with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with volume expansion in lead (Pb) anodes for sodium-ion batteries (SIBs).

Frequently Asked Questions (FAQs)

Q1: Why is volume expansion a critical issue for lead anodes in sodium-ion batteries?

A1: Lead is an alloy-type anode material. During the charging process (sodiation), sodium ions (Na⁺) alloy with the lead electrode to form various sodium-lead (Na-Pb) intermetallic phases, culminating in Na₁₅Pb₄. This alloying process causes a massive increase in the volume of the anode material. First-principles calculations have determined this volume expansion to be approximately 366.6% upon full sodiation.^[1] This dramatic expansion leads to significant mechanical stress within the electrode, causing pulverization, cracking, and loss of electrical contact between the active material and the current collector. These degradation mechanisms are primary causes of rapid capacity fading and short cycle life.^[1]

Q2: What are the theoretical and practical specific capacities of lead anodes?

A2: The theoretical specific capacity of a lead anode, based on the formation of the fully sodiated $\text{Na}_{15}\text{Pb}_4$ phase, is approximately 485 mAh/g.[1] However, due to the mechanical instability caused by volume expansion, the practical reversible capacities achieved in experiments are often lower and can fade quickly. For example, novel Pb-based carbon nanocomposites have demonstrated reversible capacities of around 381 mAh/g, showcasing how engineering the material can help approach the theoretical capacity.[2]

Q3: What is Initial Coulombic Efficiency (ICE) and why is it often low for lead anodes?

A3: Initial Coulombic Efficiency (ICE) is the ratio of the charge capacity extracted during the first discharge (desodiation) to the charge capacity inserted during the first charge (sodiation). A low ICE indicates that a significant portion of the sodium ions inserted during the first cycle are irreversibly trapped. For alloy-type anodes like lead, a major cause of low ICE is the formation of a thick and unstable Solid Electrolyte Interphase (SEI) layer on the surface of the anode. This layer forms from the decomposition of the electrolyte and consumes sodium ions, leading to irreversible capacity loss in the first cycle.

Q4: What are the primary strategies to mitigate volume expansion in lead anodes?

A4: The main strategies focus on engineering the anode's architecture to better accommodate the volume changes:

- **Nanostructuring:** Reducing the particle size of lead to the nanoscale can provide better tolerance to the mechanical strain of sodiation and desodiation, preventing pulverization.
- **Composite Formation with a Buffer Matrix:** The most effective strategy is to create a composite material, typically by embedding lead or lead oxide nanoparticles within a conductive and flexible carbon matrix (e.g., graphene, carbon nanotubes, or amorphous carbon). The carbon matrix acts as a mechanical buffer, absorbing the volume expansion and maintaining the electrode's structural and electrical integrity. This approach has been widely adopted for other high-capacity alloying anodes like tin (Sn) and antimony (Sb).

Troubleshooting Guide

Problem 1: Rapid Capacity Fading After a Few Cycles

- **Symptom:** The battery's capacity drops significantly within the first 20-50 cycles.

- Probable Cause: This is the classic symptom of mechanical degradation due to uncontrolled volume expansion. The repeated expansion and contraction cause the lead particles to pulverize and lose electrical contact with the conductive carbon and the current collector.
- Troubleshooting Steps & Solutions:
 - Post-Mortem Analysis: Disassemble the cell in a glovebox and examine the anode using Scanning Electron Microscopy (SEM). Look for evidence of cracking, pulverization, and delamination of the electrode film.
 - Synthesize a Pb-Carbon Composite: If using bare lead or lead oxide powder, the most effective solution is to create a composite. A high-energy ball milling process can be used to embed lead particles within a carbon matrix. This matrix will cushion the volume expansion and improve electrical conductivity. (See Experimental Protocol section).
 - Optimize Binder: Ensure you are using a binder with good mechanical properties, such as a combination of Sodium Carboxymethyl Cellulose (Na-CMC) and Styrene-Butadiene Rubber (SBR), which can offer better adhesion and flexibility compared to traditional PVDF binders for alloy anodes.

Problem 2: Low Initial Coulombic Efficiency (ICE < 70%)

- Symptom: The first discharge capacity is significantly lower than the first charge capacity.
- Probable Cause: Excessive and irreversible formation of the Solid Electrolyte Interphase (SEI) layer on the high surface area of the anode material, consuming a large amount of sodium ions. This is often exacerbated in nanostructured materials if the surface is not properly passivated.
- Troubleshooting Steps & Solutions:
 - Electrolyte Additives: Introduce an electrolyte additive like Fluoroethylene Carbonate (FEC). FEC can help form a more stable and compact SEI layer, reducing the continuous decomposition of the electrolyte and improving the ICE.
 - Reduce Specific Surface Area: While nanostructuring is beneficial, an excessively high surface area can lead to more side reactions. If using a highly porous carbon in your

composite, ensure the lead particles are well-encapsulated to minimize direct exposure of fresh lead surfaces to the electrolyte during cycling.

- Pre-sodiation: For advanced applications, consider pre-sodiation of the anode. This involves introducing a sacrificial sodium source to pre-form the SEI layer before the cell is fully assembled, thus preserving the active sodium from the cathode.

Performance Data of Alloying Anodes

The following table summarizes key performance metrics for lead and other common alloying anodes in SIBs to provide a comparative context.

Anode Material	Theoretical Capacity (mAh/g)	Theoretical Volume Expansion (%)	Typical Reversible Capacity (mAh/g)	Key Challenge
Lead (Pb)	~485	~366.6[1]	300 - 400 (in composites)[2]	Mechanical Instability
Tin (Sn)	~847	~420	400 - 600 (in composites)	Severe Pulverization
Antimony (Sb)	~660	~390	500 - 600 (in composites)	Mechanical Instability
Phosphorus (P)	~2596	>300	>1500 (in composites)[3]	High Reactivity, Large Expansion

Experimental Protocols

Protocol 1: Fabrication of a Lead-Carbon (Pb/C) Composite Anode via Ball Milling

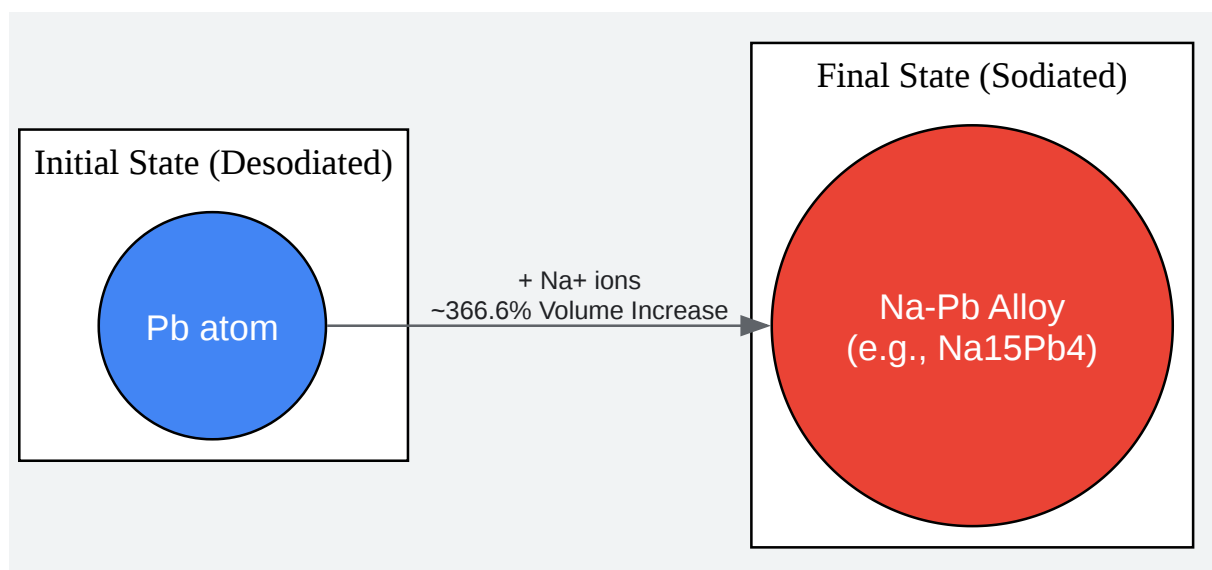
This protocol describes a common method for creating a Pb/C composite to buffer volume expansion.

- Precursor Preparation:

- Weigh lead(II) oxide (PbO) powder and a carbon source (e.g., graphite powder or Super P carbon black). A typical starting mass ratio is 70:30 (PbO:Carbon).
- High-Energy Ball Milling:
 - Place the precursor mixture into a hardened steel milling jar with steel balls. The ball-to-powder mass ratio should be approximately 20:1.
 - Seal the jar under an inert atmosphere (e.g., Argon) to prevent oxidation.
 - Mill the mixture at a high speed (e.g., 400-600 rpm) for 10-20 hours. This process intimately mixes the components and reduces the particle size.
- Carbothermal Reduction (Optional but Recommended):
 - Transfer the milled powder to a tube furnace.
 - Heat the sample under an Ar/H₂ (e.g., 95%/5%) atmosphere at 500-700 °C for 2-4 hours. This step reduces the PbO to metallic Pb nanoparticles embedded within the carbon matrix.
 - Allow the furnace to cool to room temperature under the inert atmosphere.
- Slurry Preparation:
 - In a vial, mix the synthesized Pb/C composite powder (80 wt%), a conductive additive like Super P (10 wt%), and a binder like Na-CMC (10 wt%).
 - Add deionized water as the solvent and mix thoroughly using a planetary mixer or magnetic stirrer until a homogeneous, viscous slurry is formed.
- Electrode Casting:
 - Use a doctor blade to cast the slurry onto a copper foil current collector with a uniform thickness (e.g., 100-150 μm).
 - Dry the coated foil in a vacuum oven at 80-120 °C for at least 12 hours to completely remove the solvent.

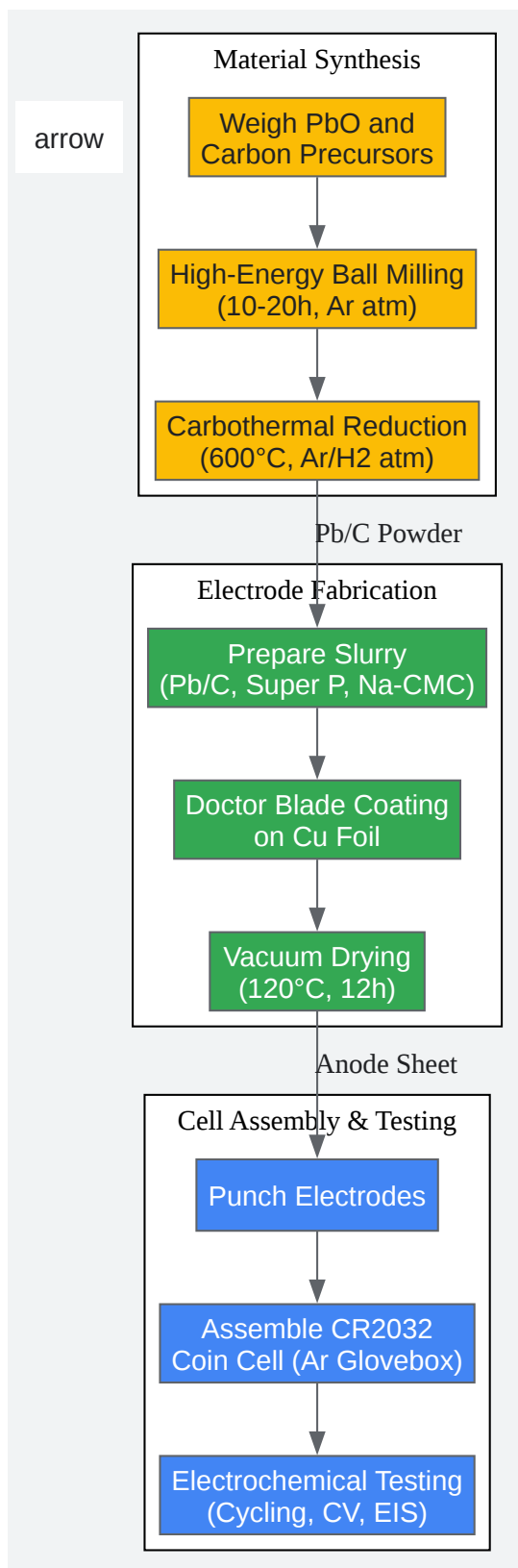
- Cell Assembly:
 - Punch circular electrodes (e.g., 12 mm diameter) from the dried foil.
 - Assemble CR2032 coin cells in an argon-filled glovebox using the Pb/C electrode as the working electrode, a sodium metal disc as the counter/reference electrode, a glass fiber separator, and an appropriate electrolyte (e.g., 1 M NaPF₆ in a 1:1 v/v mixture of ethylene carbonate and diethyl carbonate).

Visualizations



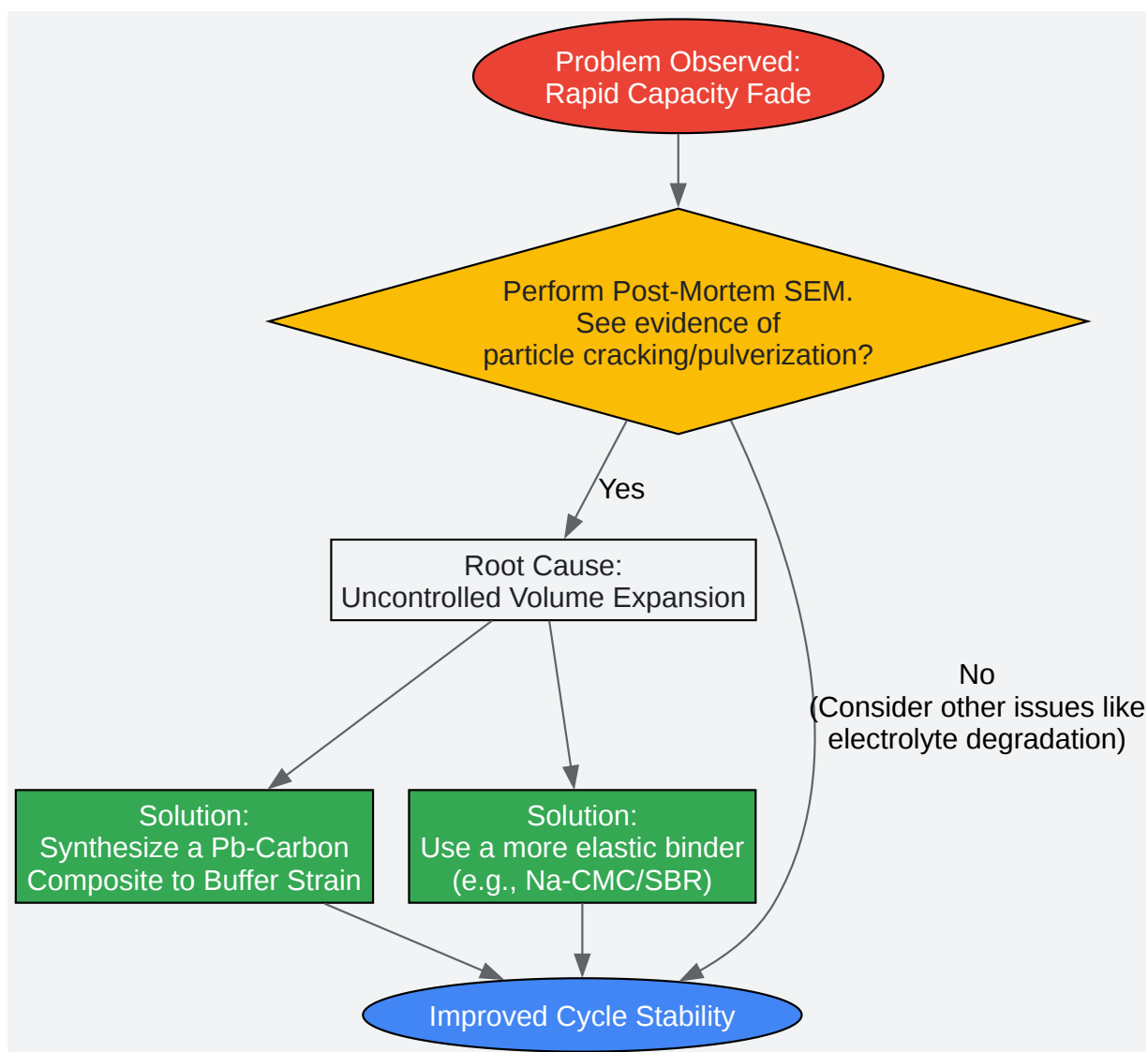
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Mechanism of volume expansion in a lead anode.



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Experimental workflow for Pb/C anode fabrication.



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Troubleshooting logic for rapid capacity fading.

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